
Pharmacokinetic Parameters of Roflumilast and
its Metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tofimilast

CAS No.: 185954-27-2

Cat. No.: S545531

Get Quote

The tables below summarize key pharmacokinetic data for roflumilast and its active metabolite, roflumilast N-

oxide, from specific clinical studies.

Table 1: Single-Dose Pharmacokinetics in Healthy Chinese Volunteers (n=12) [1]

Parameter
Roflumilast
0.25 mg

Roflumilast
0.375 mg

Roflumilast
0.5 mg

Roflumilast
N-oxide
0.25 mg

Roflumilast
N-oxide
0.375 mg

Roflumilast
N-oxide 0.5
mg

Tmax (h) 0.25 - 2.0 0.25 - 2.0 0.25 - 2.0 - - -

t½ (h) 19.7 - 20.9 19.7 - 20.9 19.7 - 20.9 23.2 - 26.2 23.2 - 26.2 23.2 - 26.2

Accumulation
Index (Rac)

- - - - - -

Note: AUC0–

24 h, AUCinf,

and Cmax

increased in a
dose-

proportional
manner. No

significant sex
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Parameter
Roflumilast
0.25 mg

Roflumilast
0.375 mg

Roflumilast
0.5 mg

Roflumilast
N-oxide
0.25 mg

Roflumilast
N-oxide
0.375 mg

Roflumilast
N-oxide 0.5
mg

differences

were
observed.

Table 2: Multiple-Dose Pharmacokinetics (0.375 mg once daily for 11 days) in Healthy Chinese

Volunteers (n=12) [1]

Parameter Roflumilast Roflumilast N-oxide

Accumulation Index (Rac) ~1.63 ~3.20

Table 3: Systemic Exposure from Topical Roflumilast Cream 0.3% in Plaque Psoriasis Patients [2] [3]

Parameter / Study Roflumilast Roflumilast N-oxide

Bioavailability 1.5% (after topical

administration)

-

Peak-to-Trough Ratio 1.2 -

t½ (days) 4.0 4.6

DERMIS-1 (Ctrough, ng/mL) 1.78 9.86

DERMIS-2 (Ctrough, ng/mL) 1.72 10.2

Skin-to-Plasma Concentration
Ratio

61.8 to 126-fold higher in skin Quantifiable in only 1 of 27 skin

samples

Table 4: General Pharmacokinetic Properties [4]
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Parameter Roflumilast Roflumilast N-oxide

Bioavailability ~80% (oral) -

Protein Binding ~99% ~97%

Time to Cmax (Tmax) 0.5 - 2 hours (oral, fasted) 4 - 8 hours (oral, fasted)

Elimination t½ 17 hours (oral) 30 hours (oral)

Route of Elimination Urine (70%, primarily as roflumilast N-oxide) -

Detailed Experimental Protocols

The following outlines the key methodologies used in the cited studies.

Single- and Multiple-Dose Oral PK Study in Healthy Chinese
Subjects [1]

Study Design: A single-center, open-label, randomized, three-way crossover study.
Subjects: 12 healthy adults (6 males, 6 females).

Dosing:
Single-dose: Subjects received 0.25 mg, 0.375 mg, and 0.5 mg roflumilast tablets in randomized

sequence, with a 10-day washout period between doses.
Multiple-dose: After the single-dose phase, subjects received 0.375 mg once daily for 11

consecutive days.
Blood Sampling:

Single-dose: Serial blood samples were collected pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2.5, 3,
4, 6, 8, 10, 12, 14, 24, 30, 36, 48, 72, and 96 hours post-dose.

Multiple-dose: On the 11th day, serial blood samples were collected at the same time points as
in the single-dose phase.

Bioanalytical Method:
Technology: High-performance liquid chromatography–tandem mass spectrometry (HPLC-

MS/MS).
Sample Preparation: Human plasma samples were prepared by solid-phase extraction.

Calibration Range: 0.02–10 ng mL⁻¹ for roflumilast and 0.04–50 ng mL⁻¹ for roflumilast N-oxide.
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Validation: The method was validated, with calibration curve regression coefficients >0.99 and

inter-/intra-run precision (CV) <15%.
PK Analysis: Noncompartmental analysis was performed using WinNonlin version 6.3.

Maximal Usage Topical PK Study in Plaque Psoriasis Patients [2]
[3]

Study Design: A phase I, open-label, single-arm study.
Subjects: 26 adolescent and adult patients with chronic plaque psoriasis affecting ≥20% Body Surface

Area (BSA).
Dosing: Roflumilast cream 0.3% applied once daily for 14 days under maximal usage conditions.

Blood Sampling:
Serial plasma samples were obtained on Days 1 and 15 to determine Cmax and AUC.

Trough plasma concentrations (Ctrough) were also assessed at Weeks 3, 4, and 5 to determine

terminal half-life.
Skin Concentration Assessment: In a separate phase I/IIa study, concentrations of roflumilast and its

metabolite in the skin were assessed on Day 28 after once-daily application of 0.15% and 0.5% creams
for 28 days.

Pharmacokinetic-Pharmacodynamic and Metabolic
Pathway

The relationship between roflumilast exposure, its metabolic pathway, and its pharmacological activity is

summarized below.
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Oral Dose
(250/500 µg)

Roflumilast in Plasma

Rapid Absorption
Tmax: 0.5-2h

Topical Cream
(0.3%)

Roflumist in Skin
(High Local Concentration)

Low Systemic Absorption
Bioavailability: 1.5%

Hepatic Metabolism
(via CYP3A4, CYP1A2)

PDE4 Enzyme Inhibition

Contributes ~10% to tPDE4i

Systemic Adverse Events
(Diarrhea, Nausea, Headache)

Exposure Relationship
Established via PK/PD Modeling

Slow Release from Skin
t½: 4 days

Roflumilast N-oxide
in Plasma (Active Metabolite)

Primary Metabolic Pathway

Contributes ~90% to tPDE4i

↑ Intracellular cAMP

Anti-inflammatory Effects
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Overview of Roflumilast PK/PD Pathway

Total PDE4 Inhibition (tPDE4i): The combined PDE4 inhibitory activity of roflumilast and roflumilast N-
oxide is a key pharmacodynamic measure. The metabolite contributes approximately 90% of the

tPDE4i due to its much higher systemic exposure, while the parent drug contributes about 10% [5] [6].
Exposure-Tolerability Relationship: Population PK/PD modeling has established a direct relationship

between tPDE4i exposure and the probability of common adverse events (AEs) like diarrhea, nausea,
and headache. This relationship informed alternative dosing regimens (e.g., 250 µg once daily for 4

weeks) to improve tolerability during treatment initiation in COPD patients [7] [5] [6].

Key Conclusions for Drug Development Professionals

Linear and Proportional Pharmacokinetics: Oral roflumilast demonstrates dose-proportional
increases in AUC and Cmax over the 0.25 mg to 0.5 mg range, supporting predictable exposure [1].

Distinct Formulation Profiles: The topical formulation achieves high local skin concentrations with
minimal systemic exposure, resulting in a vastly improved safety and tolerability profile compared to oral

administration [2] [3].
Evidence-Based Dosing Strategies: PK/PD modeling validates up-titration regimens to manage

systemic AEs, bridging drug exposure directly to clinical tolerability outcomes [7] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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